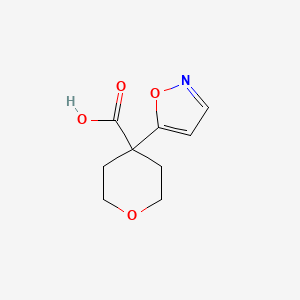

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

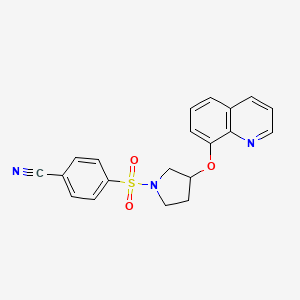

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1779881-69-4 . It has a molecular weight of 197.19 . The IUPAC name for this compound is 4-(isoxazol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Transformations

- Oxazoles, including derivatives of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid, are synthesized and used for further chemical transformations. For instance, methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives are synthesized for further transformations, such as introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010).

Synthesis of Novel Derivatives

- New derivatives of oxazole-4-carboxylic acids are developed from accessible multicenter substrates. These derivatives are suitable for various subsequent transformations, expanding the scope of chemical synthesis in this area (Pil'o et al., 2010).

Key Building Blocks in Drug Synthesis

- Oxazole derivatives are used as key building blocks in the synthesis of potential pharmacological agents. For example, N,N'-Bis(4-methyloxazol-5-yl)urea is synthesized as a key building block for an improved bronchodilator, demonstrating the relevance of oxazole derivatives in medicinal chemistry (Ray & Ghosh, 1999).

Photoactivatable Prodrugs

- Oxazole derivatives are used in the development of photoactivatable prodrugs. New coumarin fused oxazoles are investigated as photosensitive units, highlighting the application of oxazole derivatives in advanced drug delivery systems (Soares et al., 2017).

Functional Materials Synthesis

- Oxazole derivatives are important in the synthesis of bioactive and functional materials. They are used in efficient reactions to access complex and functionalised 4-aminooxazoles, demonstrating their significance in the synthesis of diverse functional materials (Gillie et al., 2016).

Safety and Hazards

The safety information for 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Oxazole derivatives, including 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name |

4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZLWPMQUQSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

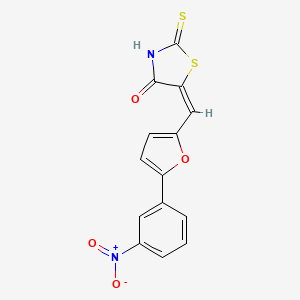

![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)

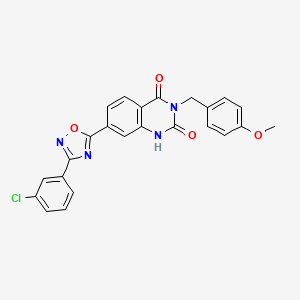

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)

![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)

![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)picolinamide](/img/structure/B2407344.png)

![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)